Product packaging for Lesquerolic acid(Cat. No.:CAS No. 4103-20-2)

Lesquerolic acid

Cat. No.: B1674773
CAS No.: 4103-20-2
M. Wt: 326.5 g/mol
InChI Key: OONXYOAWMIVMCI-KWRJMZDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lesquerolic acid is a naturally occurring hydroxy fatty acid (HFA) found predominantly in the seeds of Physaria fendleri and other related species . This compound, chemically defined as (11Z,14R)-14-Hydroxyicos-11-enoic acid, is structurally similar to ricinoleic acid but features two additional carbons in its carbon chain . It is of significant industrial and research interest due to its unique chemical properties. A primary area of investigation is its application in synthesizing industrial materials. This compound serves as a valuable feedstock for producing resins, waxes, nylons, plastics, and lubricants . Research has demonstrated the enzymatic synthesis of this compound wax and diol esters, which exhibit properties suitable for these applications . Furthermore, its metabolic pathways are a key research focus. Studies show that the biosynthetic machinery in plants like castor bean can efficiently incorporate this compound into storage lipids, highlighting its potential in bioengineering oilseeds to accumulate high-value hydroxy fatty acids . Metabolic studies on Physaria fendleri embryos, where this compound can constitute over 60% of the total fatty acids, are crucial for understanding the metabolic fluxes that support high-level HFA production . Current biotechnological efforts are also exploring the genetic engineering of lesquerella to alter its hydroxy fatty acid profile, positioning this compound as a key target for metabolic engineering to create novel industrial oils . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O3 B1674773 Lesquerolic acid CAS No. 4103-20-2

Properties

CAS No.

4103-20-2

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

(Z,14R)-14-hydroxyicos-11-enoic acid

InChI

InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11-/t19-/m1/s1

InChI Key

OONXYOAWMIVMCI-KWRJMZDGSA-N

SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lesquerolic acid; 

Origin of Product

United States

Foundational Perspectives on Lesquerolic Acid in Scientific Research

Historical Trajectories in Lesquerolic Acid Discovery and Early Investigations

This compound was initially discovered and isolated in the early 1960s from the seed oil of Lesquerella fendleri (now often referred to as Physaria fendleri) dbg.orgusda.govwikipedia.org. This discovery was significant because the acid constituted a major component of the seed oil, similar to how ricinoleic acid dominates castor oil dbg.org. Early investigations focused on characterizing the chemical structure of this novel fatty acid. It was identified as 14-hydroxy-eicos-cis-11-enoic acid, a C20 hydroxy fatty acid with a hydroxyl group at the 14th carbon and a cis double bond at the 11th position dbg.orgwikipedia.org. This structure, specifically the chain length and the position of the hydroxyl group, distinguished it from the more widely known ricinoleic acid, a C18 hydroxy fatty acid dbg.orgwikipedia.org.

The initial studies recognized the potential industrial value of Lesquerella seed oil due to its high hydroxy fatty acid content, drawing parallels to the established uses of castor oil in various industrial products like lubricants, plastics, and surfactants usda.govusda.gov. This early recognition of its potential applications fueled further research into the plant sources and the properties of this compound.

Central Role of this compound in Advanced Lipid Metabolism Studies

This compound plays a central role in advanced lipid metabolism studies, particularly concerning the biosynthesis of unusual fatty acids in plants. Research has focused on understanding the enzymatic pathways responsible for its synthesis in species like Physaria fendleri. Studies indicate that this compound (20:1 OH) is synthesized through the elongation of ricinoleic acid (18:1 OH) by a specific elongase enzyme, identified as PfKCS18 in Physaria fendleri mdpi.comresearchgate.net. This elongation step is a key metabolic conversion in the pathway.

Further research has explored the sequence of metabolic events, suggesting that the hydroxylation of oleic acid (18:1) to form ricinoleic acid likely occurs before the elongation step that produces this compound usda.govosu.edu. Investigations using chemical inhibitors of fatty acid elongation, such as thiocarbamates, have provided evidence supporting the hypothesis that the hydroxyl group is added before the fatty acid chain is elongated to the C20 length of this compound osu.edu.

Studies involving transgenic plants, such as Arabidopsis thaliana expressing the castor bean oleate (B1233923) 12-hydroxylase, have also provided insights into the potential metabolic routes leading to this compound. Expression of this enzyme resulted in the accumulation of ricinoleic acid and, notably, this compound and densipolic acid, suggesting that Arabidopsis may possess an elongase capable of accepting ricinoleic acid as a substrate or that the castor hydroxylase can utilize eicosenoic acid as a substrate for this compound biosynthesis nih.govresearchgate.net.

Comparative Biochemical Frameworks: this compound versus Other Hydroxy Fatty Acids

This compound is often compared to other hydroxy fatty acids, primarily ricinoleic acid, due to their similar structures and presence as major components in the seed oils of different plant species with industrial potential. Both are monounsaturated hydroxy fatty acids, but they differ in chain length and the position of the hydroxyl group dbg.orgwikipedia.org. Ricinoleic acid is an 18-carbon fatty acid with a hydroxyl group at the 12th carbon, while this compound is a 20-carbon fatty acid with a hydroxyl group at the 14th carbon dbg.orgwikipedia.org. This difference of two carbon units significantly impacts their physicochemical properties.

PropertyThis compound (C20:1 OH)Ricinoleic Acid (C18:1 OH)Source(s)
Carbon Chain2018 dbg.orgwikipedia.org
Hydroxyl Position1412 dbg.orgwikipedia.org
Double Bondcis-11cis-9 dbg.orgwikipedia.org
Molecular FormulaC₂₀H₃₈O₃C₁₈H₃₄O₃ wikipedia.orgnih.govwikipedia.orgwikidata.org
Molar Mass ( g/mol )326.5298.46 - 298.47 wikipedia.orgnih.govwikidata.orgfishersci.fi

Another related hydroxy fatty acid found in Lesquerella species is densipolic acid, which is an 18-carbon fatty acid with two double bonds and a hydroxyl group at the 12th position researchgate.netwikipedia.org. Auricolic acid is a 20-carbon hydroxy fatty acid with two double bonds and a hydroxyl group at the 14th position researchgate.netgerli.com. The presence and relative abundance of these hydroxy fatty acids vary among different Lesquerella and Physaria species researchgate.netnih.gov.

The biochemical pathways for these hydroxy fatty acids are interconnected. Ricinoleic acid is a precursor to this compound through elongation mdpi.comresearchgate.net. There is also evidence suggesting that ricinoleic acid can be converted to densipolic acid through desaturation researchgate.netwikipedia.org. These comparative biochemical studies highlight the diverse enzymatic activities within these plants that lead to the production of a range of unusual fatty acids.

The structural differences between this compound and ricinoleic acid result in slightly different physicochemical properties, which can influence their suitability for various industrial applications usda.gov. For instance, lesquerella oil, rich in this compound, has shown superior performance compared to castor oil in certain applications like reducing wear in diesel engines usda.gov.

Elucidation of Lesquerolic Acid Biosynthesis and Intracellular Metabolic Pathways

Precursor Fatty Acid Biotransformation into Lesquerolic Acid

The synthesis of this compound initiates with readily available fatty acids within the plant's metabolic network. Unlike the direct synthesis of ricinoleic acid in castor bean, this compound biosynthesis in Physaria fendleri involves both hydroxylation and chain elongation steps. vulcanchem.comcsic.es

Oleic Acid as the Pivotal Metabolic Precursor

Oleic acid (18:1), an eighteen-carbon monounsaturated fatty acid, serves as the primary precursor for this compound biosynthesis. osu.edumdpi.comnih.govresearchgate.net Oleic acid is synthesized in the plastids and subsequently exported to the cytosol, where it is activated to oleoyl-Coenzyme A (CoA). nih.govunl.edu This oleoyl-CoA can then be incorporated into phosphatidylcholine (PC) in the endoplasmic reticulum (ER), forming oleoyl-PC. nih.govunl.edu Oleoyl-PC is the direct substrate for the hydroxylation step, a crucial modification in the pathway. nih.govunl.edu Research using desaturase inhibitors has further supported the role of oleic acid as the proposed precursor by potentially increasing its availability for conversion into this compound. osu.edu

Intermediary Metabolism and Conversion from Ricinoleic Acid

While oleic acid is the initial precursor, ricinoleic acid (18:1-OH), a hydroxylated eighteen-carbon fatty acid, acts as a key intermediate in this compound biosynthesis. nih.govcsic.esnih.govoup.com Ricinoleic acid is formed by the hydroxylation of oleic acid. csic.esnih.govdbg.org This hydroxylation step occurs while oleic acid is esterified to phosphatidylcholine. csic.esunl.edunih.gov Following hydroxylation to form ricinoleic acid (specifically, 12-hydroxyoctadec-cis-9-enoic acid), this 18-carbon hydroxylated fatty acid is then subject to elongation to produce the 20-carbon this compound (14-hydroxyeicos-cis-11-enoic acid). nih.govcsic.esnih.govdbg.org Studies have shown that Physaria fendleri efficiently elongates C18 hydroxy fatty acids to C20. nih.gov

Enzymatic Hydroxylation Mechanisms in this compound Formation

The introduction of the hydroxyl group is a critical enzymatic modification in the biosynthesis of this compound. This reaction is catalyzed by a specific fatty acid hydroxylase. vulcanchem.comcsic.es

Catalytic Functionality of Oleate (B1233923) 12-Hydroxylase (FAH12)

The primary enzyme responsible for the hydroxylation of oleic acid in Physaria fendleri is an oleate 12-hydroxylase, often referred to as LFAH12 (Lesquerella Fatty Acid Hydroxylase 12). nih.govvulcanchem.comnih.govresearchgate.net This enzyme catalyzes the addition of a hydroxyl group at the 12th carbon position of oleic acid, specifically when it is esterified to phosphatidylcholine (2-oleoyl-PC). nih.govcsic.esuniprot.org This reaction is similar to that carried out by endoplasmic reticulum desaturases and requires molecular oxygen and reduction equivalents, typically provided by cytochrome b5. csic.esgoogle.comresearchgate.net

Interestingly, the LFAH12 enzyme from Physaria fendleri has been shown to possess a bifunctional activity, acting as both a Δ12-oleate hydroxylase and a desaturase. nih.govnih.gov This contrasts with the FAH12 from Ricinus communis (castor bean), which primarily functions as a hydroxylase. nih.gov This bifunctionality in LFAH12 allows for the conversion of oleoyl-PC into both ricinoleoyl-PC (hydroxylation product) and linoleoyl-PC (desaturation product). nih.gov

Substrate Specificity and Reaction Kinetics of Hydroxylases

Plant fatty acid hydroxylases, including LFAH12, exhibit substrate specificity, primarily acting on fatty acids esterified to phosphatidylcholine. csic.esuniprot.org The Physaria fendleri LFAH12 utilizes oleic acid (18:1) as a substrate, producing ricinoleic acid (18:1-OH). nih.govoup.com While the castor bean FAH12 primarily hydroxylates oleic acid at the 12th position, studies have suggested it can also utilize eicosenoic acid as a substrate for this compound biosynthesis, or that an elongase in the host plant accepts ricinoleic acid. nih.gov Research on the substrate specificity and reaction kinetics of these hydroxylases is crucial for understanding the regulation and efficiency of HFA biosynthesis. nih.govethz.ch The catalytic efficiency, often represented by the specificity constant (kcat/KM), reflects how effectively an enzyme converts a substrate into a product. taylorandfrancis.com Factors such as substrate size, shape, and charge can influence substrate access to the active site and thus affect the KM and catalytic efficiency. taylorandfrancis.com

Fatty Acid Chain Elongation Pathways Specific to this compound Synthesis

Following the hydroxylation of oleic acid to ricinoleic acid, a subsequent elongation step is required to produce the 20-carbon this compound. nih.govcsic.esnih.gov This elongation occurs through a microsomal fatty acid elongation system located in the endoplasmic reticulum. nih.gov

This system involves a series of four enzymatic reactions that sequentially add two carbon units to a fatty acyl-CoA substrate. nih.gov While the general fatty acid elongation pathway is responsible for the synthesis of very long-chain fatty acids (VLCFAs) in plants, a specific condensing enzyme is involved in the elongation of hydroxy fatty acids like ricinoleic acid to this compound. nih.govnih.govoup.com

A gene encoding such an enzyme, LfKCS3 (Lesquerella fendleri 3-ketoacyl-CoA synthase 3), has been identified in Physaria fendleri. nih.govnih.govoup.com LfKCS3 shows high sequence similarity to known very long-chain fatty acid condensing enzymes. nih.govnih.gov Functional studies have demonstrated that LfKCS3 specifically catalyzes the elongation of 18-carbon hydroxy fatty acids. nih.govnih.govoup.com When expressed in transgenic plants containing the castor oleate 12-hydroxylase, LfKCS3 led to the accumulation of 20-carbon hydroxy fatty acids, confirming its role in the elongation step towards this compound synthesis. nih.govnih.govoup.com This elongation pathway, specifically the action of enzymes like LfKCS3, is a distinguishing feature of this compound biosynthesis compared to the synthesis of ricinoleic acid. nih.gov

Components and Functional Dynamics of the Microsomal Fatty Acid Elongase (FAE) System

The microsomal fatty acid elongase (FAE) system plays a crucial role in extending the carbon chain of fatty acids. In the context of this compound biosynthesis, this system is responsible for the elongation of 18:1-OH-CoA to 20:1-OH-CoA. nih.govunl.edu The FAE system is a multi-enzyme complex located in the ER membrane. It typically involves four core enzymatic activities: a 3-ketoacyl-CoA synthase (KCS), a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and an enoyl-CoA reductase.

In Physaria fendleri, the elongation of 18:1-OH-CoA to this compound (20:1-OH-CoA) is efficiently catalyzed by a specific KCS enzyme. nih.gov

Substrate Discrimination of 3-Ketoacyl-CoA Synthase (KCS) Enzymes, notably PfKCS18/LfKCS3

3-Ketoacyl-CoA synthase (KCS) enzymes are key determinants of fatty acid chain length specificity within the FAE system. nih.gov In Physaria fendleri, the KCS enzyme responsible for the elongation of 18:1-OH-CoA has been identified as PfKCS18, also referred to as LfKCS3 in earlier publications. nih.govmdpi.com

Research indicates that PfKCS18/LfKCS3 exhibits specific activity towards elongating 18:1-OH-CoA, leading to the formation of the 20-carbon backbone characteristic of this compound. nih.govmdpi.com This substrate discrimination is critical for the accumulation of this compound as the predominant HFA in Physaria fendleri seeds. While other KCS enzymes may exist, the high efficiency and specificity of PfKCS18/LfKCS3 for the hydroxylated C18 substrate are central to the this compound biosynthetic pathway. mdpi.com

Integration of this compound into Triacylglycerol (TAG) Assembly

Following its synthesis, this compound, in the form of 20:1-OH-CoA, is primarily channeled into the synthesis of triacylglycerols (TAGs) for storage in seed oil bodies. nih.gov The integration of HFAs like this compound into TAG presents unique challenges and involves adaptations of the standard TAG assembly pathways.

Adaptations of the Kennedy Pathway for Hydroxy Fatty Acid Incorporation

The primary route for TAG synthesis in plants is the glycerol-3-phosphate (G3P) pathway, also known as the Kennedy pathway. nih.govunl.edu This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. While the core steps of the Kennedy pathway are conserved, adaptations are necessary to efficiently incorporate HFAs.

The standard Kennedy pathway involves glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT). nih.govmdpi.com In Physaria fendleri, studies suggest that GPAT and DGAT enzymes involved in this pathway exhibit selectivity for 20:1-OH, facilitating its incorporation into the sn-1 and sn-3 positions of the glycerol (B35011) backbone. mdpi.com However, the presence of a hydroxyl group on the fatty acid can influence enzyme recognition and activity, potentially creating bottlenecks in HFA-accumulating plants. osti.govplantae.org

Acyl Editing Mechanisms Mediated by Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT)

Acyl editing, also known as the Lands cycle, plays a significant role in modifying the fatty acid composition of phosphatidylcholine (PC) and channeling fatty acids towards TAG synthesis. nih.govuniprot.orgfrontiersin.org Lysophosphatidylcholine acyltransferase (LPCAT) enzymes are key players in this process, catalyzing the reversible acylation of lysophosphatidylcholine (LPC) to form PC. uniprot.orgfrontiersin.orgoup.com

In the context of HFA metabolism, LPCAT can be involved in the removal of HFAs from PC or the incorporation of other fatty acids onto LPC. While HFAs are primarily synthesized on PC, their efficient removal from this membrane lipid pool is crucial for their subsequent incorporation into storage TAGs. oup.com LPCAT activity, in conjunction with phospholipases, contributes to the dynamic turnover of fatty acids on PC. frontiersin.orgoup.com Studies in other HFA-producing plants, like castor, have highlighted the importance of LPCAT in cycling HFAs to and from PC for modification. oup.com LPCATs generally exhibit preference for C18-unsaturated acyl-CoAs, but their specificity regarding HFAs can influence the flux of this compound through the acyl editing pathway. uniprot.org

Contributions of Phospholipid:Diacylglycerol Acyltransferase (PDAT) and Diacylglycerol Acyltransferase (DGAT) in this compound TAG Integration

Diacylglycerol acyltransferase (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (PDAT) are the enzymes responsible for the final acylation step in TAG synthesis, transferring an acyl group to diacylglycerol (DAG) to form TAG. nih.govoup.com

DGAT enzymes catalyze the acyl-CoA-dependent acylation of DAG. nih.govoup.com In Physaria fendleri, DGATs show selectivity for 20:1-OH, contributing to its incorporation into TAG. mdpi.com

PDAT enzymes, on the other hand, catalyze the transfer of an acyl group from the sn-2 position of PC to DAG. nih.gov This provides an alternative route for TAG synthesis that does not directly utilize the acyl-CoA pool for the final acylation step. nih.gov The involvement of PDAT in HFA-accumulating plants is particularly interesting as HFAs are initially synthesized on PC. nih.gov PDAT-mediated pathways can potentially facilitate the direct channeling of HFAs from PC into TAG. nih.govunl.edu Research suggests that Physaria fendleri can utilize PDAT activity for a PC-derived DAG pathway of TAG biosynthesis, allowing for the incorporation of this compound into TAG without necessarily moving it through the PC membrane lipid pool extensively. frontiersin.org

Dynamics of Triacylglycerol Remodeling in this compound-Accumulating Systems

Beyond the initial synthesis via the Kennedy pathway and PDAT-mediated routes, triacylglycerol remodeling has emerged as a significant mechanism for HFA accumulation in Physaria fendleri. osti.govnih.govplantae.orgfrontiersin.orgresearchgate.net This process involves the modification of already synthesized TAG molecules. osti.govplantae.org

TAG remodeling in Physaria fendleri is proposed to involve a cycle of synthesis, partial degradation, and resynthesis. osti.govnih.govresearchgate.net This mechanism utilizes a specific TAG lipase (B570770) to remove common fatty acids from TAG, creating space for the subsequent incorporation of HFAs like this compound. osti.govnih.govplantae.orgfrontiersin.orgresearchgate.net This allows for the enrichment of TAG with HFAs after the initial TAG synthesis has occurred. osti.govnih.gov

The remodeling process is thought to involve the concerted action of the TAG lipase and DGAT enzymes that are selective for different diacylglycerol species. osti.govnih.govresearchgate.net This dynamic process helps Physaria fendleri overcome potential bottlenecks in HFA accumulation that can occur in plants engineered to produce HFAs but lacking such a remodeling mechanism. osti.govnih.govplantae.orgresearchgate.net The TAG lipase involved in the dominant remodeling mechanism that produces di-hydroxylated TAG (2HFA-TAG) is an area of ongoing research. frontiersin.org

Energetic and Carbon Flux Provision for this compound Biosynthesis

The biosynthesis of this compound, like other fatty acids, necessitates a robust supply of carbon precursors, primarily in the form of acetyl-CoA, along with significant amounts of ATP for energy and NADPH for reducing power. wikipedia.orgmdpi.com De novo fatty acid synthesis occurs predominantly within the plastids of developing embryos, while the elongation of fatty acids, crucial for the production of the C20 this compound from the C18 precursor ricinoleic acid, takes place in the endoplasmic reticulum. wikipedia.orgwikipedia.org Both processes require acetyl-CoA, energy, and reducing power. wikipedia.org

Sucrose (B13894), transported into the developing embryo, serves as a primary carbon source. wikipedia.org This sucrose is catabolized into hexose (B10828440) phosphates, which are subsequently metabolized through glycolysis and the oxidative pentose (B10789219) phosphate (B84403) pathway (OPPP). wikipedia.org These interconnected pathways are central to generating the necessary carbon precursors and cofactors for fatty acid synthesis and elongation. wikipedia.org

Acetyl-CoA, the fundamental building block for fatty acid synthesis, is generated from the oxidative decarboxylation of pyruvate (B1213749) within the plastids for de novo synthesis. americanelements.com For fatty acid elongation in the cytosol, acetyl-CoA is derived from the cleavage of citrate (B86180) by ATP-citrate lyase, a reaction that itself requires ATP. wikipedia.orgamericanelements.comhmdb.ca Studies in Physaria embryos have identified malate (B86768) and citrate as abundant organic acids, suggesting their significant roles in providing carbon skeletons for both fatty acid synthesis and elongation. wikipedia.orgmdpi.com

Beyond the provision of carbon, the process demands considerable energetic input in the form of ATP and reducing power, predominantly NADPH. While photosynthesis in green seeds can contribute to ATP and NADPH production, mitochondrial respiration and the OPPP are key pathways for generating ATP and NADPH, respectively, to support fatty acid biosynthesis in oilseeds. wikipedia.orgmdpi.com The precise contribution and flux through each of these pathways in Physaria are subjects of ongoing research, often investigated using techniques like 13C-metabolic flux analysis (13C-MFA). mdpi.comamericanelements.com

Role of the Oxidative Pentose Phosphate Pathway (OPPP) in Cofactor Supply

The oxidative pentose phosphate pathway (OPPP) is a crucial metabolic route that operates in parallel with glycolysis and serves as a primary source of NADPH, a vital reducing equivalent for reductive biosynthetic processes, including fatty acid synthesis. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.seuni.luthegoodscentscompany.com The OPPP is particularly active in tissues undergoing extensive lipid biosynthesis. fishersci.se

The oxidative phase of the OPPP is an irreversible process initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which oxidizes glucose 6-phosphate to 6-phosphogluconolactone, simultaneously reducing NADP+ to NADPH. fishersci.cafishersci.se A second molecule of NADPH is produced in a subsequent step catalyzed by 6-phosphogluconate dehydrogenase (6PGD), which converts 6-phosphogluconate to ribulose 5-phosphate through an oxidative decarboxylation. fishersci.cafishersci.se

In plants, a significant portion of the OPPP activity occurs within the plastids, the site of de novo fatty acid synthesis, strategically positioning the pathway to directly supply the required NADPH to this anabolic process. fishersci.se The regulation of the OPPP, particularly the activity of G6PD, is sensitive to the cellular ratio of NADP+ to NADPH, with high levels of NADP+ stimulating the pathway to replenish the reduced cofactor pool. fishersci.se

While the oxidative branch provides NADPH, the non-oxidative branch of the OPPP facilitates the interconversion of sugar phosphates and can channel intermediates back into glycolysis, highlighting the interconnectedness of these central metabolic pathways. fishersci.cathegoodscentscompany.com The OPPP can also utilize glucose derived from starch breakdown, further contributing to the supply of reducing equivalents for lipid synthesis. fishersci.fi

Interconnections with Glycolysis and the Tricarboxylic Acid (TCA) Cycle

Glycolysis and the Tricarboxylic Acid (TCA) cycle are fundamental pathways that are intimately linked with the provision of carbon and energy for this compound biosynthesis. Glycolysis, occurring in the cytosol, metabolizes hexose phosphates, derived from sucrose, into pyruvate. wikipedia.orgamericanelements.com This pyruvate serves as a key link to fatty acid synthesis. americanelements.com

Pyruvate can be transported into the plastid, where it undergoes oxidative decarboxylation by the plastidic pyruvate dehydrogenase complex to generate acetyl-CoA. americanelements.com This plastidic acetyl-CoA is the direct carbon source for the initiation and elongation cycles of de novo fatty acid synthesis within the plastid. americanelements.com

The TCA cycle, located in the mitochondria, is primarily recognized for its role in the complete oxidation of acetyl-CoA to generate ATP and reducing equivalents (NADH and FADH2) through oxidative phosphorylation, thereby providing a significant portion of the cellular energy currency. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.calipidmaps.org Although the TCA cycle is largely catabolic, its intermediates are crucial for various biosynthetic pathways. wikipedia.orglipidmaps.org

Citrate, an intermediate of the TCA cycle, can be exported from the mitochondria to the cytosol via the citrate shuttle. hmdb.cawikipedia.org In the cytosol, ATP-citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. wikipedia.orgamericanelements.comhmdb.ca This cytosolic acetyl-CoA is then available for the elongation of fatty acids in the endoplasmic reticulum, a critical step in the formation of this compound from shorter-chain precursors like ricinoleic acid. wikipedia.orgwikipedia.orgamericanelements.com The requirement of ATP for this citrate cleavage reaction underscores the energy dependence of fatty acid elongation. wikipedia.orgamericanelements.com

Genetic and Molecular Underpinnings of Lesquerolic Acid Production

Genetic Identification and Functional Characterization of Key Biosynthetic Genes

The biosynthetic pathway of lesquerolic acid primarily involves the modification of oleic acid (18:1). researchgate.netusda.gov This process is understood to occur through a series of steps catalyzed by specific enzymes.

Genes Encoding Oleate (B1233923) Hydroxylases (e.g., L. fendleri FAH12)

Oleate hydroxylases are crucial enzymes that introduce a hydroxyl group onto the fatty acid chain. In Lesquerella fendleri, the FAH12 gene encodes a Δ12 oleate hydroxylase that catalyzes the hydroxylation of oleic acid (18:1) at the Δ12 position, producing ricinoleic acid (18:1OH). nih.govresearchgate.netnih.gov This is a key initial step in the pathway leading to this compound. Studies involving the expression of L. fendleri FAH12 in transgenic Arabidopsis have demonstrated its ability to produce ricinoleic acid and other hydroxy fatty acids. researchgate.net Interestingly, the Physaria fendleri FAH12 enzyme has been shown to be bifunctional, capable of catalyzing both Δ12 hydroxylation and Δ12 desaturation. nih.gov In vivo studies within P. fendleri have confirmed the role of PfeFAH12 in HFA production. biorxiv.org

Genes Encoding Fatty Acid Elongases (e.g., PfKCS18/LfKCS3)

Following hydroxylation, ricinoleic acid (18:1OH) is elongated to form this compound (20:1OH). This elongation step is catalyzed by fatty acid elongases, specifically 3-ketoacyl-CoA synthases (KCS). In Physaria fendleri, the gene designated PfKCS18 (also referred to as LfKCS3 or FAE1 in earlier publications) is responsible for the elongation of 18:1OH-CoA to 20:1OH-CoA. researchgate.netnih.govmdpi.comnih.govnih.gov This enzyme plays a specific role in elongating hydroxy fatty acids. nih.gov The expression of LfKCS3 is particularly high in developing embryos of L. fendleri, coinciding with the period of active oil synthesis. nih.gov Suppressing the expression of KCS18 has been shown to reduce this compound levels and increase the accumulation of ricinoleic acid. researchgate.net

Genes Encoding Acyltransferases (e.g., RcLPAT2, PfLPAT) Modulating this compound Distribution

Acyltransferases are involved in the assembly of triacylglycerols (TAGs), the primary storage form of fatty acids in seeds. Lysophosphatidic acid acyltransferase (LPAT) catalyzes the acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA) in the Kennedy pathway of TAG synthesis. nih.gov In lesquerella, this compound is predominantly esterified at the sn-1 and sn-3 positions of TAGs, with limited incorporation at the sn-2 position. mdpi.comnih.gov Studies have investigated the role of LPATs in this positional specificity. Expressing the castor bean RcLPAT2 gene in lesquerella has been shown to increase the incorporation of ricinoleic acid (18:1OH), the precursor to this compound, into the sn-2 position of TAGs. nih.govnih.govmdpi.com This suggests that LPAT activity can modulate the distribution of hydroxy fatty acids within storage lipids.

Transcriptomic and Proteomic Insights into this compound Metabolism

Transcriptomic and proteomic analyses provide a broader understanding of the genes and proteins involved in this compound biosynthesis and accumulation during seed development.

Spatiotemporal Gene Expression Profiling during Seed Development in this compound-Producing Plants

Transcriptomic studies in Physaria fendleri and Paysonia auriculata have revealed the expression profiles of genes involved in lipid synthesis, including those in the this compound pathway, during seed development. nih.govfrontiersin.org These studies indicate that genes involved in fatty acid synthesis and modification are highly expressed during the period of rapid oil and HFA accumulation in developing seeds. nih.govfrontiersin.org For instance, in P. auriculata, the expression of PaFAH12, PaFAD3, and PaKCS18 is upregulated during seed development, coinciding with the increase in HFA content. frontiersin.org A transcriptomic analysis of P. fendleri embryos highlighted the co-evolution of at least 20 genes involved in lipid synthesis. osu.edu

Data from transcriptomic analyses can identify candidate genes potentially involved in HFA biosynthesis and provide insights into the regulatory mechanisms controlling the pathway. For example, a high-throughput sequencing of transcripts from developing lesquerella seeds generated a database for identifying candidate genes related to hydroxy fatty acid and seed oil synthesis. nih.gov

Table 1: Key Genes Involved in this compound Biosynthesis

Gene Name (Example)Organism (Example)Enzyme FunctionRole in this compound Pathway
FAH12L. fendleriOleate HydroxylaseCatalyzes hydroxylation of 18:1 to 18:1OH. nih.govresearchgate.netnih.gov
PfKCS18 / LfKCS3P. fendleri3-Ketoacyl-CoA SynthaseCatalyzes elongation of 18:1OH-CoA to 20:1OH-CoA. researchgate.netnih.govmdpi.comnih.govnih.gov
FAD2P. fendleriFatty Acid Desaturase 2Desaturates 18:1 to 18:2. researchgate.netmdpi.comusda.gov
FAD3P. fendleriFatty Acid Desaturase 3Desaturates 18:2 to 18:3 and 18:1OH to 18:2OH. mdpi.comgenscript.comcbs.dkresearchgate.net
LPAT2R. communisLysophosphatidic AcyltransferaseInvolved in TAG assembly, influences HFA distribution. nih.govnih.govbmbreports.org

Table 2: Fatty Acid Composition in Wild-Type and Transgenic Physaria fendleri Seeds (Illustrative Data based on search results)

Fatty AcidWild Type (% of total fatty acids)Transgenic (e.g., KCS18 RNAi) (% of total fatty acids)Notes
This compound (20:1OH)55-60 researchgate.netmdpi.comresearchgate.netReduced researchgate.netMajor HFA in wild type. mdpi.com
Ricinoleic Acid (18:1OH)0.4-0.6 usda.govIncreased (e.g., 1.1-26.6) usda.govPrecursor to this compound. researchgate.netnih.gov
Oleic Acid (18:1)-Increased usda.govresearchgate.netSubstrate for hydroxylation. researchgate.netusda.govnih.gov
Linoleic Acid (18:2)--Product of FAD2 activity. researchgate.netmdpi.comusda.gov
Linolenic Acid (18:3)10.7-15.8 genscript.comcbs.dk-Product of FAD3 activity. mdpi.comgenscript.comcbs.dk
Densipolic Acid (18:2OH)~1 cbs.dk-Minor HFA, product of FAD3 activity. cbs.dkresearchgate.net
Auricolic Acid (20:2OH)Low level nih.gov-Minor HFA, product of FAD3 activity. mdpi.com

Identification of Transcriptional Regulatory Elements Governing this compound Synthesis

Transcriptional regulation plays a key role in controlling the expression levels of the enzymes involved in this compound biosynthesis, particularly during seed development when oil bodies are formed. Studies have investigated the expression patterns of key genes like FAH12 and KCS18 (or FAE1) during seed maturation. vulcanchem.comdgfett.deacs.org

Metabolomic studies in Physaria fendleri have shown that this compound accumulation peaks around 24 days post-anthesis (DPA), coinciding with the shift from protein synthesis to lipid storage. vulcanchem.com This temporal accumulation correlates with the transcriptional upregulation of LFAH12 and KCS genes. vulcanchem.com The nearly identical temporal and spatial expression patterns observed between PlFAH12 and PlKCS18 in Physaria lindheimeri suggest a coordinated transcriptional regulation of HFA synthesis and accumulation, similar to that seen with PfFAH12 and PfKCS18 in Physaria fendleri. mdpi.com

Analysis of the promoter regions of genes involved in fatty acid synthesis can reveal cis-regulatory elements that bind transcription factors, thereby controlling gene expression. While specific transcriptional regulatory elements for this compound synthesis genes in Physaria are an active area of research, studies on related fatty acid pathways in other plants suggest that global transcriptional signals may coordinate the expression of multiple genes in the pathway. annualreviews.org For instance, promoter analysis of other lipid biosynthesis genes in related species has identified cis-elements responsive to developmental cues, stress, light, and phytohormones. researchgate.net Further research is needed to specifically identify and characterize the transcriptional regulatory elements and the transcription factors that govern the expression of FAH12 and KCS18 in Physaria species to fully understand and manipulate this compound production.

Molecular Genetic Engineering and Functional Genomics for Modulating this compound Accumulation

Molecular genetic engineering and functional genomics approaches have been employed to understand the roles of specific genes in this compound biosynthesis and to modify its accumulation in oilseed crops. These strategies often involve altering the expression levels of key enzymes in the pathway. mdpi.comnih.govdgfett.deresearchgate.netusda.gov

Application of RNA Interference (RNAi) Strategies for Pathway Downregulation or Redirection

RNA interference (RNAi) is a powerful tool used to suppress the expression of specific genes by introducing double-stranded RNA (dsRNA) that targets the mRNA of interest. mdpi.comnih.gov This leads to the degradation of the target mRNA, reducing the production of the corresponding protein. nih.gov

RNAi strategies have been applied in Physaria fendleri to downregulate genes involved in fatty acid synthesis to alter the oil composition. For example, to increase the accumulation of ricinoleic acid (18:1OH), the precursor to this compound, RNAi has been used to suppress the expression of PfKCS18, the elongase responsible for converting 18:1OH to 20:1OH. mdpi.comnih.govdgfett.deresearchgate.netusda.govnih.gov Additionally, RNAi targeting fatty acid desaturases like FAD2 and FAD3 has been used to reduce the production of polyunsaturated fatty acids (18:2 and 18:3), potentially channeling more oleic acid towards the HFA biosynthetic pathway. mdpi.comnih.govresearchgate.netusda.govnih.gov

Studies using RNAi targeting PfKCS18, FAD2, and FAD3 in Physaria fendleri have successfully increased the levels of ricinoleic acid in transgenic lines compared to wild-type plants. mdpi.comnih.govresearchgate.netusda.gov

Transgenic LineTargeted Genes (RNAi)Ricinoleic Acid (18:1OH) Content (% of total fatty acids)Wild-Type (WT) Ricinoleic Acid Content (%)
Transgenic LinesPfKCS18, FAD2, FAD31.1–26.6 mdpi.comnih.govresearchgate.netusda.gov0.4–0.6 mdpi.comnih.govresearchgate.netusda.gov

Note: Data represents a range observed across different transgenic lines.

Virus-induced gene silencing (VIGS) is another method for transient gene silencing that has been used in Physaria fendleri to rapidly characterize the function of genes involved in seed metabolism, including FAH12 and FAE1 (KCS18). nih.govbiorxiv.orgbiorxiv.orgresearchgate.net Silencing of FAE1 using VIGS resulted in increased 18:1OH and reduced 20:1OH in developing seeds, confirming its role in this compound synthesis. nih.govbiorxiv.org

Strategies for Overexpression and Gene Stacking to Enhance this compound Content

Overexpression involves increasing the copy number or expression level of a gene to boost the production of the corresponding enzyme and potentially enhance the metabolic flux through a specific pathway. Gene stacking involves introducing multiple genes simultaneously to engineer complex metabolic pathways or combine desirable traits.

While the primary focus of some genetic engineering efforts in Physaria has been to increase ricinoleic acid by downregulating this compound synthesis, overexpression strategies have been explored in related contexts. For instance, expressing a fatty acid elongase from Lesquerella fendleri in developing castor bean seeds led to a transient increase in this compound, although it did not accumulate significantly in mature seeds, possibly due to substrate availability. nih.govresearchgate.net

In efforts to improve HFA production and incorporation into triacylglycerols (TAGs), genes from other oilseed plants, such as castor, have been overexpressed in transgenic plants. Overexpression of castor lysophosphatidic acid acyltransferase 2 (RcLPAT2) in Physaria fendleri was investigated to enhance the accumulation of HFAs, particularly at the sn-2 position of TAGs. mdpi.com This suggests that manipulating enzymes involved in TAG assembly can influence the final storage form and content of this compound.

Gene stacking, combining the overexpression of multiple genes involved in different steps of fatty acid and TAG synthesis, has shown synergistic effects in increasing HFA content in model plants like Arabidopsis. mdpi.comusda.gov While specific examples of gene stacking directly aimed at maximizing this compound content in Physaria were not prominently found in the search results, the success of such approaches in related HFA production systems suggests its potential. For example, stacking genes involved in HFA synthesis and TAG assembly has been explored to enhance HFA levels in Camelina sativa. usda.gov Applying similar gene stacking strategies in Physaria, potentially combining overexpression of key biosynthetic enzymes with modifications to TAG assembly pathways, could be a strategy to further enhance this compound accumulation.

Functional genomics approaches, including techniques like CRISPR/Cas9-mediated gene editing, are also being used to create knockout mutants of genes like FAE1 and FAH12 in Physaria to precisely understand their roles and potentially engineer the fatty acid profile. usda.gov

Plant Physiological Regulation and Developmental Aspects of Lesquerolic Acid Accumulation

Tissue-Specific Compartmentation of Lesquerolic Acid Biosynthesis

The biosynthesis of this compound is not uniformly distributed throughout the plant but is primarily localized to specific tissues actively involved in oil synthesis. oup.com

Preferential Accumulation and Synthesis in Seed Embryos

Extensive research has confirmed that this compound is predominantly synthesized and accumulated within the developing seed embryos of Physaria species. researchgate.netoup.comnih.gov This is a key distinction compared to some other oilseed crops, such as castor (Ricinus communis), where a related hydroxy fatty acid, ricinoleic acid, accumulates in the endosperm. researchgate.netoup.com The embryo serves as the central metabolic hub for the production of this unusual fatty acid. researchgate.netoup.com

Biochemical studies on developing embryos from Lesquerella species have shown the enzymatic steps involved. nih.gov The biosynthesis pathway involves the hydroxylation of oleic acid (18:1) to form ricinoleic acid (18:1-OH), which then undergoes elongation to the 20-carbon this compound (20:1-OH). mdpi.comnih.govresearchgate.net This elongation step is catalyzed by specific enzymes, such as 3-ketoacyl-CoA synthase (KCS), with studies identifying a relevant gene, LfKCS3, that is highly expressed in developing embryos and specifically catalyzes the elongation of 18-carbon hydroxy fatty acids. nih.gov The transcript accumulation of LfKCS3 shows a strong correlation with the accumulation of very long-chain hydroxy fatty acids in the embryos. nih.gov

Temporal Dynamics of this compound Accumulation during Plant Development

The accumulation of this compound in seeds follows a distinct temporal pattern correlated with embryo development. nih.govresearchgate.net Studies tracking fatty acid composition at different stages of embryo development have shown that C20 hydroxy fatty acids, primarily this compound, begin to appear at specific developmental stages and then increase rapidly in subsequent stages. nih.gov

For instance, in Physaria fendleri, embryo metabolism transitions from protein to fatty acid biosynthesis between 18 and 24 days post-anthesis (DPA). oup.com During this period, and continuing through later stages of development, there is a significant rate of fatty acid synthesis and accumulation. oup.com One study showed that between 18 and 27 DPA, embryos grew at a rate of 13.7 µg dry weight per day, with fatty acid synthesis occurring at 6.9 µg per day. oup.com This rate further increased between 27 and 33 DPA to 27.5 µg dry weight per day and 17.1 µg fatty acid per day, respectively. oup.com

Data illustrating the change in lipid content during seed development in L. fendleri indicates a rapid increase after the early development period (up to 21 DPA), where lipid content is relatively low (2.5% to 3.7% of dry weight). ashs.org The lipid content can reach over 23% of dry weight by 35 DPA and slightly higher in later stages. ashs.org

Table 1: Changes in Biomass Composition During Physaria Embryo Development oup.com

Developmental Stage (DPA)Dry Weight (µg)Fatty Acid Content (µg)Protein Content (µg)Starch Content (µg)
18~80~5~40~10
21~120~15~50~10
24~160~30~60~10
27~200~50~70~10
30~280~100~80~10
33~360~150~90~10

Note: Data points are approximate values extracted from a graph. oup.com

Table 2: this compound Content During Lesquerella fendleri Embryo Development nih.gov

Embryo Stage (based on size/color)C20 Hydroxy Fatty Acid Content (% of total fatty acids)
Stage 1Not detected
Stage 2Not detected
Stage 3Appearance
Stage 4Rapid increase
Stage 5High levels
Stage 6High levels
Stage 7High levels

Note: Data is based on the description of a graph. nih.gov

Influences of Environmental and Physiological Perturbations on this compound Production

Environmental factors and physiological conditions can influence plant growth, development, and consequently, the production and accumulation of secondary metabolites like this compound. researchgate.netnih.gov While specific detailed studies focusing solely on the impact of a wide range of environmental perturbations directly on this compound accumulation are limited in the provided search results, general principles regarding plant oil production and growth can be inferred.

Factors such as temperature, moisture, and nutrient availability are known to affect plant growth and productivity in arid and semi-arid ecosystems where Physaria and Lesquerella species are often found. researchgate.net Studies on Lesquerella species have shown that environmental conditions, including temperature and elevation, can significantly impact plant height, width, biomass, and seed yield. researchgate.net While seed yields can vary significantly with environmental conditions and agricultural practices like irrigation and nitrogen fertilization, the oil content within the seeds can be less affected or show different trends depending on the specific factor and plant species or accession. oup.comresearchgate.net For example, one study noted that while plant growth and seed yields were significantly higher at lower elevations, oil contents were very similar across different elevations. researchgate.net Conversely, excessive nitrogen fertilizer has been shown to significantly reduce seed oil content in Physaria. oup.com

Physiological factors related to seed development and metabolism also play a crucial role. The efficiency of channeling newly synthesized fatty acids, including this compound, into storage lipids (triacylglycerols, TAGs) is a key aspect of accumulation. oup.com Research suggests that in Physaria fendleri, a dynamic TAG remodeling process involving both anabolic and catabolic reactions controls the final fatty acid composition of the oil. oup.com The availability of metabolic precursors, such as oleic acid and ricinoleic acid, and the activity of enzymes involved in hydroxylation, elongation (like KCS), and TAG synthesis (like DGAT2) can influence the final levels of this compound. mdpi.comresearchgate.netoup.comnih.govosu.edu Genetic manipulation targeting these enzymes has demonstrated the potential to alter the proportions of this compound and its precursors in seeds. mdpi.comresearchgate.net

Table 3: Influence of Environmental Factors on Lesquerella fendleri Growth and Seed Characteristics researchgate.net

Environmental Factor (Elevation)Plant HeightPlant WidthBiomassSeed YieldOil Content
Lower ElevationHigherWiderSignificantly HigherSignificantly HigherSimilar
Higher ElevationLowerNarrowerLowerLowerSimilar

Note: Data is based on observed trends across different elevations. researchgate.net

Table 4: Influence of Nitrogen Fertilizer on Physaria Seed Characteristics oup.com

Nitrogen Fertilizer LevelSeed YieldSeed Oil Content
IncreasedIncreasedReduced
ExcessiveIncreasedSignificantly Reduced

Note: Data is based on reported effects. oup.com

Enzymatic and Biotechnological Approaches to Lesquerolic Acid Synthesis and Biotransformation

In Vitro Enzymatic Synthesis of Lesquerolic Acid from Defined Precursors

The in vitro enzymatic synthesis of this compound or its derivatives from defined precursors primarily involves the use of enzymes, particularly lipases, to catalyze esterification and other reactions.

Application of Lipase-Catalyzed Reactions

Lipases have been extensively studied for their ability to catalyze reactions involving fatty acids, including hydroxy fatty acids like this compound researchgate.nettennessee.educapes.gov.brresearchgate.net. These enzymes can facilitate esterification, interesterification, acidolysis, alcoholysis, and aminolysis researchgate.net.

Studies have demonstrated the use of immobilized Rhizomucor miehei lipase (B570770) (Lipozyme) to catalyze the esterification of this compound with alcohols and the alcoholysis of Lesquerella oil to synthesize this compound wax and diol esters researchgate.netresearchgate.netscribd.comcapes.gov.br. High yields (>94%) of esterified hydroxy acyl groups were achieved when the alcohol substrate was in slight excess and water content was low researchgate.net.

Lipases have also been screened for their ability to synthesize estolides from mixtures containing this compound researchgate.netcapes.gov.br. Estolides are oligomers formed by the esterification of the hydroxyl group of one fatty acid with the carboxyl group of another. Candida rugosa and Geotrichum lipases were found to catalyze estolide formation from this compound and octadecenoic acid with yields exceeding 40%, with the primary product being a monoestolide researchgate.netcapes.gov.br. Pseudomonas sp. lipase also synthesized estolides, but the product mixture included significant amounts of monoestolides with two lesquerolic acyl groups and diestolides capes.gov.br.

The product distribution in lipase-catalyzed reactions involving hydroxy fatty acids is strongly influenced by the type of lipase used researchgate.net. Regio- and stereoselectivity are key advantages of using lipases in these syntheses researchgate.net.

Utilization of Biocatalytic Cascade Reactions for this compound Derivatives

Biocatalytic cascade reactions, which combine multiple enzymatic steps in a single reaction vessel without isolating intermediates, are being explored for the synthesis of various compounds, including hydroxy acids and their derivatives acs.orgresearchgate.net. While direct biocatalytic cascades specifically for the synthesis of this compound from simple precursors are not extensively detailed in the provided texts, the concept of using cascades for fatty acid modifications is relevant.

Recombinant Escherichia coli-based biocatalysts have been developed for the biotransformation of long-chain fatty acids, including this compound, into medium-chain α,ω-dicarboxylic acids and ω-aminocarboxylic acids researchgate.netlookchem.comdntb.gov.ua. These cascades involve a series of enzymes such as fatty acid double bond hydratases, alcohol dehydrogenases, Baeyer-Villiger monooxygenases, and esterases researchgate.netlookchem.comgoogle.com. For instance, ω-hydroxycarboxylic acids produced via oxidative cleavage can be further oxidized to α,ω-dicarboxylic acids by alcohol dehydrogenase researchgate.netlookchem.com. These studies highlight the potential of biocatalytic cascades for converting this compound into other valuable industrial intermediates.

Microbial Biotransformation of this compound and Related Compounds

Microbial biotransformation utilizes whole microorganisms or their enzymes to modify this compound and related compounds, leading to the production of diverse derivatives.

Microbial Conversion to Oxidized this compound Derivatives (e.g., 14-oxo-11(Z)-eicosenoic acid)

Microorganisms can perform specific transformations on this compound, such as oxidation of the hydroxyl group. A notable example is the microbial conversion of this compound (14-hydroxy-11(Z)-eicosenoic acid) to 14-oxo-11(Z)-eicosenoic acid (14-OEA) researchgate.netnih.govsemanticscholar.orgresearchgate.net.

Research has identified strains of Sphingobacterium multivorum (e.g., NRRL B-23212) capable of this conversion researchgate.netnih.govresearchgate.net. This biotransformation was confirmed using analytical techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance researchgate.netnih.gov. Initial studies showed a conversion yield of 47.4% in 48 hours under specific conditions researchgate.net. Further optimization of the culture medium, including the addition of Fe²⁺, Mn²⁺ mineral ions, glycerol (B35011), and EDTA, significantly improved the production of 14-OEA, with yields increasing from 2-13% to approximately ≥75% for reactive S. multivorum strains nih.gov. This conversion is attributed to an enzymatic activity, presumably a secondary alcohol dehydrogenase, present in S. multivorum researchgate.net.

Other microorganisms, such as Acinetobacter and Pseudomonas strains, were found to utilize this compound as an energy source rather than converting it to 14-OEA researchgate.net.

Identification and Characterization of Novel Microbial Systems for this compound Modification

The search for novel microbial systems capable of modifying this compound is ongoing to expand the range of potential derivatives and improve biotransformation efficiency.

Studies investigating the conversion of this compound to 14-OEA by Sphingobacterium multivorum also explored closely related species of Pedobacter, Spirosoma, Chryseobacterium, and Flavobacterium researchgate.netnih.gov. Among the environmental isolates tested, S. multivorum was the only species found to perform the conversion to 14-OEA nih.gov. This highlights the specificity of certain microbial systems for this compound biotransformation.

While the provided information specifically details the S. multivorum system for 14-OEA production, the broader field of microbial biotransformation of fatty acids is active, with research identifying various microorganisms and enzymes for diverse modifications, including hydroxylation, oxidation, and cleavage researchgate.netlookchem.comresearchgate.netfrontiersin.orggerli.com. These ongoing efforts in identifying and characterizing novel microbial biocatalysts hold potential for discovering new pathways and applications for this compound modification.

Advanced Analytical Methodologies for Lesquerolic Acid Research

Chromatographic Techniques for Lesquerolic Acid and Derivatives

Chromatography is fundamental for separating this compound from other fatty acids and lipids present in a sample, allowing for its subsequent detection and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of fatty acid composition, including this compound. To make the relatively non-volatile fatty acids amenable to GC analysis, they are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). oup.comnih.govosu.eduoup.com

The process generally involves extracting the lipid fraction from the sample (e.g., plant seeds), followed by a transmethylation step where the fatty acids esterified to glycerol (B35011) (in triacylglycerols, for instance) are cleaved and reacted with methanol (B129727) to form methyl esters. oup.comnih.govosu.edu An internal standard, such as triheptadecanoin (B54981) (C17:0), is often added during extraction or methylation for quantification purposes. oup.comosu.edu

The FAMEs are then separated based on their boiling points and interactions with the stationary phase in the GC column. Common columns used for fatty acid analysis include polar capillary columns. osu.edudbg.org The separated FAMEs enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. osu.edu The resulting mass spectra provide characteristic fragmentation patterns that help identify individual fatty acids by comparing them to mass spectral libraries, such as the National Institute of Standards and Technology (NIST) library. osu.edu Quantification is achieved by comparing the peak areas of the this compound methyl ester to that of the internal standard. oup.comosu.edu

GC-MS analysis of FAMEs has revealed that this compound can constitute a significant proportion of the total fatty acids in Physaria fendleri embryos, reaching up to 60% (w/w). oup.comnih.gov Studies have used GC-MS to analyze fatty acid profiles at different stages of seed development to understand the biosynthesis and accumulation of this compound. oup.com GC-MS has also been employed to identify this compound and other hydroxy fatty acids like auricolic acid in various Lesquerella species. nih.gov

An example of GC conditions used for FAME analysis including this compound involves an Omegawax 250 capillary column (30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas. The oven temperature program might start at 170°C, ramp up to 245°C, and hold. osu.edu Electron impact ionization in positive ion mode is commonly used for MS detection. osu.edu

High-Performance Liquid Chromatography (HPLC) for Acylglycerol Fractionation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing less volatile lipids, such as intact acylglycerols (mono-, di-, and triacylglycerols) and estolides (acylglycerols containing additional fatty acids esterified to the hydroxyl groups of hydroxy fatty acids like this compound). Unlike GC, HPLC does not typically require prior derivatization of intact lipids.

HPLC is often coupled with various detectors for the analysis of acylglycerols. Evaporative Light Scattering Detection (ELSD) is a common detector used for lipids as it does not require the analytes to have chromophores. usda.govenlivenarchive.orgresearchgate.netresearchgate.net Normal phase HPLC is suitable for separating lipid classes based on polarity, while reversed-phase HPLC is used to separate molecular species within a lipid class based on chain length and unsaturation. oup.comjasco-global.com

HPLC has been utilized to fractionate complex lipid mixtures from Lesquerella oil. enlivenarchive.orgresearchgate.net These fractions can then be subjected to further analysis, such as mass spectrometry, to identify the individual molecular species of acylglycerols containing this compound. enlivenarchive.orgresearchgate.net

HPLC coupled with ELSD has been used to quantify the oil content and fatty acid distribution in single Lesquerella fendleri seeds. usda.gov This method allowed for the determination of oil content and this compound content in individual seeds, revealing significant variability. usda.gov For instance, oil content in individual seeds was found to vary from 15.6% to 44.2%, and this compound content from 42.2% to 63.7%. usda.gov

HPLC is also used in conjunction with mass spectrometry (LC-MS) for more detailed analysis of acylglycerol species. nih.govoup.comresearchgate.netresearchgate.netaocs.org This hyphenated technique allows for the separation of lipid species by HPLC before their detection and identification by MS.

Spectroscopic Approaches for Structural and Compositional Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) for Acylglycerol Species and Adduct Identification (e.g., Lithium Adducts)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermolabile compounds like intact acylglycerols and hydroxy fatty acids. ESI typically produces charged molecular ions or adducts, which can then be analyzed by the mass spectrometer.

For acylglycerols, forming adducts with alkali metal ions, such as lithium ([M+Li]+), sodium ([M+Na]+), or potassium ([M+K]+), or with ammonium (B1175870) ions ([M+NH4]+) is common practice to enhance ionization efficiency and provide structural information through fragmentation (MS/MS or MSn). researchgate.netaocs.orguantwerpen.benih.gov Lithium adducts are particularly useful for the structural characterization of acylglycerols, including those containing hydroxy fatty acids like this compound. enlivenarchive.orgresearchgate.netaocs.orguantwerpen.benih.gov The strength of alkali metal cation attachment to triacylglycerols follows the order Li+ > Na+ > K+ > NH4+. aocs.org

ESI-MS of lithium adducts has been successfully applied to identify various molecular species of diacylglycerols, triacylglycerols, and tetraacylglycerols (acylglycerol estolides) in Lesquerella oil. enlivenarchive.orgresearchgate.net By analyzing the fragmentation patterns of these lithiated adducts in MS/MS experiments, the masses of the fatty acid substituents can be determined, and in some cases, their positions on the glycerol backbone can be inferred. aocs.orgnih.gov For example, the neutral loss of free fatty acids or fatty acid salts from the [M+Li]+ adduct provides characteristic fragment ions. aocs.orgnih.gov

Research using ESI-MS of lithium adducts of HPLC fractions from Physaria fendleri seed oil led to the identification of numerous triacylglycerol and tetraacylglycerol species containing this compound. enlivenarchive.orgresearchgate.net This approach allowed for the detailed characterization of the complex lipid profile of Lesquerella oil, including the identification of specific tetraacylglycerols containing multiple this compound units and other fatty acids. enlivenarchive.orgresearchgate.net

Table: Identified Tetraacylglycerols in Physaria fendleri Oil by ESI-MS of Lithium Adducts researchgate.net

Tetraacylglycerol SpeciesAbbreviation (Ls = this compound)
LsLsLsLnLsLsLsLn
LsLsLsLLsLsLsL
LsLs-OH20:2-OLsLs-Auricolic-Oleic
LsLsLsOLsLsLsO
LsLsLnLnLsLsLnLn
LsLsLLnLsLsLLn
LsLsOLnLsLsOLn
LsLsLLLsLsLL
LsLsOLLsLsOL
LsLsOPLsLsOP
LsLsOOLsLsOO
LsLsLSLsLsLS
LsLsOSLsLsOS

Note: OH20:2 refers to auricolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide information about the different types of protons and carbon atoms in the molecule and their connectivity. np-mrd.orgaocs.org

NMR spectroscopy can confirm the presence of key functional groups in this compound, such as the hydroxyl group, the double bond, and the carboxylic acid group. aocs.orglookchem.com The chemical shifts and coupling patterns of the signals in the NMR spectra provide detailed information about the position of the double bond (cis configuration at Δ11) and the hydroxyl group (at C-14) in this compound. np-mrd.orgaocs.orglookchem.com

While the search results did not provide specific detailed NMR spectral data for this compound within the allowed sources, general principles of NMR applied to fatty acids and hydroxy fatty acids are well-established. aocs.org NMR has been used in conjunction with GC-MS to identify novel compounds produced from this compound through microbial conversion, confirming their structures. researchgate.net Predicted ¹H NMR and ¹³C NMR spectra for this compound are available in databases. np-mrd.org

NMR spectroscopy is considered an extremely important technique for structural analysis and quantification of fatty acids and their derivatives. aocs.org It can provide information on the presence of various functional groups, double bond positions and configurations, branching, and other structural features. aocs.org

Near-Infrared Reflectance Spectroscopy (NIRS) for High-Throughput Estimation of this compound Content

Near-Infrared Reflectance Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that can be used for the high-throughput estimation of the chemical composition of various materials, including oilseeds. NIRS measures the absorption or reflectance of near-infrared light by a sample. The resulting spectrum contains information about the molecular vibrations, particularly those involving C-H, O-H, and N-H bonds, which are characteristic of the chemical components present. wikimedia.orgresearchgate.netmdpi.comnih.gov

NIRS requires calibration using a set of samples with known composition, typically determined by reference methods like GC. Once calibrated, the NIRS model can predict the composition of unknown samples quickly and without the need for sample preparation. researchgate.netmdpi.comnih.gov

Studies have explored the potential of NIRS for estimating oil content and fatty acid composition, including this compound content, in Lesquerella fendleri seeds. wikimedia.orgresearchgate.net While NIRS can be a reliable and accurate technique for estimating traits like oil content and major fatty acids in other oilseeds like sunflower, its application specifically for this compound in Lesquerella has been investigated. researchgate.net Research indicates that NIRS can be used for high-throughput analysis in breeding programs, allowing for rapid screening of large numbers of individual seeds or bulk samples for traits like this compound content. dbg.orgwikimedia.org

Although one study indicated that mean this compound content did not correlate with bulk density in gravity-fractionated seeds, suggesting that NIRS based solely on physical properties might not be sufficient for predicting this compound content in all cases, NIRS remains a promising tool for rapid estimation when appropriate calibration models are developed. usda.gov The effectiveness of NIRS for fatty acid prediction can vary, with some studies showing good predictive performance for major fatty acids. mdpi.comnih.gov

Targeted Metabolomics for Pathway Interrogation

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites known or suspected to be involved in a specific metabolic pathway. nih.gov In the context of this compound research, this approach is instrumental in understanding the flow of carbon and the activity of key enzymes within the biosynthetic route. oup.comnih.gov By measuring the concentrations of pathway intermediates and related metabolites at different developmental stages, researchers can gain insights into the regulatory mechanisms and potential bottlenecks in this compound production. oup.comnih.gov

Studies utilizing targeted metabolomics in Physaria fendleri embryos have revealed significant metabolic shifts occurring during seed development, particularly between 18 and 24 days post-anthesis (DPA), coinciding with the period of active fatty acid biosynthesis and accumulation of this compound. oup.comnih.govresearchgate.net These studies have employed highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify various classes of metabolites, including sugars, sugar alcohols, and amino acids, in addition to fatty acids. oup.comnih.gov

The application of targeted metabolomics has highlighted the substantial contribution of central metabolic pathways, such as the oxidative pentose (B10789219) phosphate (B84403) pathway, glycolysis, the tricarboxylic acid (TCA) cycle, and the anaplerotic pathway, in providing the necessary carbon precursors for fatty acid synthesis in Physaria fendleri embryos. oup.comnih.gov The presence of ribulose-1,5-bisphosphate also indicates the occurrence of the Calvin cycle in these tissues. oup.comnih.gov

Quantitative Profiling of Key Metabolites in this compound Biosynthesis

Quantitative profiling of key metabolites involved directly in the this compound biosynthetic pathway provides critical data for understanding the efficiency and regulation of this process. The pathway is understood to involve the hydroxylation of oleic acid (18:1) to form ricinoleic acid (18:1-OH), followed by the elongation of ricinoleic acid to produce this compound (20:1-OH). researchgate.netnih.govresearchgate.netnih.govusda.gov Enzymes such as oleate (B1233923) 12-hydroxylase (FAH12) and 3-ketoacyl-CoA synthase 18 (KCS18) are key players in these conversions. nih.govresearchgate.netnih.govusda.gov

Quantitative analysis of fatty acid profiles in developing Physaria fendleri seeds using techniques like gas chromatography-mass spectrometry (GC-MS) has shown that this compound can accumulate to high levels, reaching up to 60% of the total fatty acids. oup.comnih.govresearchgate.net Studies involving the manipulation of genes encoding key enzymes in the pathway, such as KCS18 and fatty acid desaturases (FAD2 and FAD3), have demonstrated the impact on the accumulation of pathway intermediates and end products. nih.govusda.govresearchgate.netunl.edu For instance, suppressing the expression of KCS18, FAD2, and FAD3 through RNA interference has been shown to increase the levels of ricinoleic acid while affecting the accumulation of oleic acid and linoleic acid. nih.govusda.govresearchgate.netunl.edu

Quantitative profiling can reveal the relative abundance of precursor fatty acids (like oleic acid), the intermediate (ricinoleic acid), and the final product (this compound) at different stages of seed development or in genetically modified lines. While specific comprehensive quantitative datasets for all key metabolites across different developmental stages were not extensively detailed in the search results, the studies highlight the capability of targeted metabolomics and quantitative profiling to provide such data. For example, research on transgenic Lesquerella lines with suppressed gene expression showed varying levels of fatty acids compared to wild-type plants. nih.govusda.govresearchgate.netunl.edu

The following table illustrates the potential type of quantitative data that can be obtained through targeted metabolomics and quantitative profiling in studies investigating the this compound biosynthetic pathway in Physaria fendleri. Note that the values presented are illustrative, based on findings related to fatty acid composition changes in research studies, and actual quantitative data would depend on the specific experimental design, developmental stage, and genetic background of the plant material analyzed. nih.govusda.govresearchgate.netunl.edu

MetaboliteRole in PathwayApproximate Relative Abundance (Illustrative)
Oleic Acid (18:1)PrecursorModerate to High
Ricinoleic Acid (18:1-OH)IntermediateLow to Moderate
This compound (20:1-OH)Final ProductHigh (up to 60% of total fatty acids) oup.comnih.govresearchgate.net
Linoleic Acid (18:2)Competing Pathway ByproductModerate
Linolenic Acid (18:3)Competing Pathway ByproductLow

Such quantitative data, when integrated with transcriptomic and proteomic data, provides a comprehensive understanding of the regulation and flux through the this compound biosynthetic pathway, guiding strategies for metabolic engineering to enhance this compound production. usda.govnih.gov

Derivatization Chemistry and Molecular Modifications of Lesquerolic Acid for Academic Research

Esterification Reactions of Lesquerolic Acid for Analytical Characterization

Esterification is a common derivatization technique used to convert the carboxylic acid group of fatty acids, including this compound, into esters. This modification is particularly useful for analytical characterization, especially with techniques like gas chromatography-mass spectrometry (GC-MS). nih.govaocs.org Converting fatty acids to their methyl esters, often referred to as Fatty Acid Methyl Esters (FAMEs), increases their volatility, making them suitable for GC analysis. osu.edu

Various methods exist for the esterification of fatty acids for chromatographic analysis, including acid-catalyzed and base-catalyzed reactions. aocs.org Acidic catalysts, such as methanolic hydrogen chloride or methanolic sulfuric acid, are frequently used. aocs.org For instance, early studies on the isolation and identification of this compound involved converting the seed oil to methyl esters using methanolic sulfuric acid before fractionation and analysis. lookchem.com

The hydroxyl group in this compound can also participate in esterification reactions, either with the carboxylic acid group of another fatty acid molecule (including another this compound molecule) to form estolides, or with other acylating agents. researchgate.netsemanticscholar.org Formation of methyl lesquerolate, the methyl ester of this compound, has been reported and characterized. lookchem.comnih.gov

The following table summarizes some key properties of this compound and its methyl ester relevant to analytical characterization:

PropertyThis compound vulcanchem.comnih.govMethyl Lesquerolate nih.gov
Molecular FormulaC₂₀H₃₈O₃C₂₁H₄₀O₃
Molecular Weight326.5 g/mol 340.5 g/mol
PubChem CID531281011290773

Directed Synthesis of Chemically Modified this compound Analogues

The hydroxyl group and the double bond in this compound serve as versatile sites for the directed synthesis of chemically modified analogues. These modifications can alter the physicochemical properties of this compound, leading to compounds with potentially different applications or allowing for further study of structure-activity relationships.

One type of modification involves reactions at the double bond, such as epoxidation. Epoxidized this compound has been explored, and this modification can enhance properties like oxidative stability. vulcanchem.com

Another area of research involves the synthesis of derivatives for specific applications or studies. For example, the synthesis of lesquerella-based bisphosphonates has been reported, demonstrating the potential to create analogues with different functional groups attached to the this compound backbone. usda.gov These analogues have been synthesized in high yields and purity for research purposes. usda.gov

Biocatalytic approaches have also been explored for modifying fatty acids like this compound. Studies have shown that enzymes can be used to produce industrially relevant building blocks from renewable fatty acids, although the double bonds present in fatty acids like this compound were reduced by E. coli-native enzymes during specific biotransformations. scispace.com

Controlled Oligomerization and Polymerization of this compound in Model Systems

This compound's structure, with both a carboxylic acid and a hydroxyl group, allows it to undergo self-condensation reactions, leading to the formation of oligoesters and polyesters. These reactions can be controlled in model systems to study the polymerization behavior of hydroxy fatty acids.

The hydroxyl functionality of lesquerella oil, which contains a significant amount of this compound, provides sites for esterification reactions that can result in the formation of estolides. semanticscholar.org Estolides are oligomers formed by the esterification of the hydroxyl group of one fatty acid with the carboxylic acid group of another. semanticscholar.org The synthesis of triglyceride estolides from lesquerella oil has been demonstrated through reactions with saturated fatty acids in the presence of catalysts. researchgate.net

Research has also investigated the enzymatic synthesis of oligoesters from hydroxy fatty acids. researchgate.net While studies often focus on ricinoleic acid due to its higher abundance in castor oil, the principles and methods can be applied to this compound. Controlled polymerization in model systems allows researchers to understand the factors influencing chain length, molecular weight distribution, and the resulting properties of the oligo- and polyesters.

The formation of polymers utilizing the functional groups of fatty acids, including the hydroxyl groups found in this compound, is an active area of research in developing vegetable oil-based polymers. researchgate.net

Specific Reactions Involving the Hydroxyl Functional Group of this compound (e.g., Oxidation Studies)

The hydroxyl group at the 14th position of this compound is a key reactive site. Beyond esterification, this group can undergo other specific reactions, such as oxidation. Oxidation studies are important for understanding the stability of this compound and for developing methods to convert the hydroxyl group into other functional groups.

Oxidative cleavage reactions can occur on fatty acids. For instance, the Lemieux-von Rudloff permanganate-periodate oxidation method was applied to this compound in early structural identification studies. lookchem.com This method cleaves the molecule at the double bond and can also affect hydroxyl groups depending on their position. In the case of this compound, this oxidation yielded undecandioic acid, providing information about the double bond position. lookchem.com Oxidation of O-acetyl-lesquerolic acid with permanganate-periodate was also studied, although it proceeded slower than with O-acetyl-ricinoleic acid. lookchem.com

The presence of hydroxyl groups can influence the characteristics of oxidation reactions. nih.gov While studies on the specific oxidation of the this compound hydroxyl group in isolation are less commonly detailed in general searches compared to its esterification or the cleavage of the double bond, the reactivity of secondary alcohol groups under various oxidative conditions is well-established in organic chemistry. Research on the oxidative cleavage of fatty acid derivatives highlights the potential for reactions involving hydroxyl groups, sometimes in conjunction with double bonds. mdpi.com

The hydroxyl group enhances hydrogen bonding in this compound, which influences its physical properties and its reactivity in various chemical transformations. vulcanchem.com

Comparative Biochemistry and Evolutionary Context of Hydroxy Fatty Acid Biosynthetic Pathways

Direct Biochemical Comparisons of Lesquerolic Acid and Ricinoleic Acid Biosynthetic Pathways

The biosynthesis of both this compound and ricinoleic acid begins with oleic acid (18:1), a common fatty acid synthesized in the plastids. mdpi.comresearchgate.net Oleic acid is exported to the cytosol and activated to oleoyl-Coenzyme A (18:1-CoA). mdpi.comresearchgate.net Subsequently, 18:1-CoA is acylated into phosphatidylcholine (PC) in the endoplasmic reticulum. mdpi.comresearchgate.net

In castor bean, the key step in ricinoleic acid biosynthesis is the hydroxylation of oleic acid esterified to PC. oup.comnih.govscirp.orgnih.gov This reaction is catalyzed by a specific oleate (B1233923) 12-hydroxylase (FAH12), an enzyme closely related to fatty acid desaturase 2 (FAD2). mdpi.comoup.comnih.govuniprot.orgaocs.org The castor bean FAH12 (RcFAH12) introduces a hydroxyl group at the Δ12 position of the oleic acid chain, producing ricinoleic acid (18:1OH) still esterified to PC. mdpi.comoup.comnih.govscirp.orgnih.govuniprot.org Ricinoleic acid is then efficiently removed from PC and incorporated into triacylglycerols (TAGs), the main component of seed oil. oup.comnih.govnih.gov

In Physaria fendleri, the initial hydroxylation step is similar, involving a FAD2-related oleate Δ12-hydroxylase (PfFAH12) that acts on 18:1-PC to form 18:1OH-PC. mdpi.comresearchgate.netunl.edu However, PfFAH12 is described as a bi-functional enzyme, also capable of converting 18:1-PC to linoleic acid (18:2)-PC. mdpi.comresearchgate.netunl.edu The crucial difference in the this compound pathway is the subsequent elongation of ricinoleic acid. nih.govusda.govnih.govmdpi.com Ricinoleic acid is removed from PC and activated to 18:1OH-CoA. mdpi.comresearchgate.netunl.edu A seed-specific fatty acid condensing enzyme, PfKCS18 (also known as KCS3 or FAE1), then elongates 18:1OH-CoA by two carbons to form 20:1OH-CoA, which is this compound. nih.govusda.govnih.govmdpi.comresearchgate.net This elongated hydroxy fatty acid is then incorporated into TAGs. researchgate.net

The direct biochemical comparison reveals that while both pathways utilize a FAD2-related hydroxylase to produce a C18 hydroxy fatty acid intermediate (ricinoleic acid), the this compound pathway in Physaria involves an additional elongation step catalyzed by a specific KCS enzyme to produce the characteristic C20 HFA.

The key enzymes involved and their primary functions are summarized in the table below:

EnzymeOrganismSubstrateProduct(s)Role in HFA Biosynthesis
FAH12Ricinus communis18:1-PC18:1OH-PCHydroxylation
PfFAH12Physaria fendleri18:1-PC18:1OH-PC, 18:2-PCHydroxylation/Desaturation
PfKCS18 (FAE1)Physaria fendleri18:1OH-CoA20:1OH-CoAElongation

Analysis of Substrate Specificity for Conserved Enzymes Across Diverse Plant Species

Fatty acid hydroxylases and elongases are members of larger enzyme families with diverse functions in plants. The substrate specificity of these enzymes is a key determinant of the fatty acid profile in different species.

Plant fatty acid hydroxylases belong to the cytochrome P450 superfamily or are related to fatty acid desaturases. google.comnih.govmdpi.compnas.org The castor bean FAH12, a Δ12-hydroxylase, shows high specificity for oleic acid (18:1) esterified to PC. nih.govuniprot.org While primarily a hydroxylase, expression studies in heterologous systems like yeast and Arabidopsis thaliana have sometimes shown low levels of desaturation activity or the production of other hydroxy fatty acids, suggesting some degree of promiscuity or interaction with endogenous enzymes in the host. nih.govresearchgate.netresearchgate.net For instance, expression of the castor hydroxylase in Arabidopsis resulted in the synthesis of ricinoleic acid, densipolic acid (18:2-OH), this compound, and auricolic acid (20:2-OH). nih.govresearchgate.net

In Physaria fendleri, the bi-functional nature of PfFAH12, acting as both a Δ12-hydroxylase and a desaturase, indicates a broader substrate or reaction specificity compared to the castor bean FAH12. mdpi.comresearchgate.netunl.edu This enzyme can convert 18:1-PC to both 18:1OH-PC and 18:2-PC. mdpi.comresearchgate.netunl.edu

Fatty acid elongases (FAEs) are multi-enzyme complexes located in the endoplasmic reticulum responsible for extending fatty acid chains by two carbons per cycle. mdpi.comrroij.comasm.orgnih.gov The substrate specificity of the elongase complex is primarily determined by the 3-ketoacyl-CoA synthase (KCS) component. rroij.comasm.orgnih.gov Plants possess multiple KCS genes with varying substrate preferences for chain length and saturation/hydroxylation status. mdpi.comrroij.comasm.orgnih.gov

The Physaria fendleri elongase PfKCS18 (FAE1) demonstrates a specific preference for elongating hydroxy fatty acids, particularly 18:1OH-CoA, to produce 20:1OH-CoA (this compound). nih.govresearchgate.netnih.gov Studies expressing LfKCS3 (PfKCS18) from L. fendleri in transgenic Arabidopsis showed that this enzyme specifically catalyzes the elongation of 18-carbon hydroxy fatty acids, with little activity on endogenous fatty acids like oleic acid. nih.gov In contrast, the Arabidopsis FAE1, while primarily involved in elongating 18:1 to 20:1, has shown some low-level activity with ricinoleic acid in transgenic plants expressing a castor hydroxylase. nih.gov This highlights the specialized nature of the Physaria elongase in HFA metabolism. Another KCS enzyme from Lesquerella fendleri, LfKCS45, has been shown to be root-specific and elongates very-long-chain saturated fatty acids (C28:0 and C30:0), demonstrating the diversity of KCS function within a single genus. nih.gov

The differing substrate specificities of hydroxylases and elongases in Ricinus and Physaria are key to the distinct HFA profiles observed in their seed oils.

Evolutionary Divergence of Hydroxylase and Elongase Enzymes in Hydroxy Fatty Acid Production

The evolution of hydroxy fatty acid biosynthesis pathways in plants, particularly the divergence of hydroxylase and elongase enzymes, is a subject of ongoing research. The FAH12 enzymes in both castor bean and Physaria are considered to have evolved from ancestral FAD2 genes, which typically catalyze the introduction of a double bond. nih.govaocs.orgfrontiersin.org This suggests that a single evolutionary event or a series of mutations in a desaturase gene led to the acquisition of hydroxylation activity. Phylogenetic analyses support the idea that hydroxylase enzymes have evolved independently multiple times from pre-existing desaturases in different plant lineages. aocs.orgfrontiersin.org In the Brassicaceae family, the hydroxylase enzyme (FAH12) in Physaria and related genera like Paysonia appears to have evolved once and is closely related to FAD2 enzymes. frontiersin.org

The evolution of specialized elongases like PfKCS18 in Physaria is another critical aspect of HFA production. The presence of multiple KCS genes in plant genomes, each with potentially different substrate specificities, suggests a history of gene duplication and functional divergence. rroij.comasm.orgnih.gov The evolution of a KCS enzyme with a strong preference for hydroxylated fatty acids likely played a significant role in the accumulation of this compound in Physaria. This specialization allows for the efficient elongation of the C18 HFA intermediate, channeling it towards the synthesis of the characteristic C20 HFA.

The co-evolution of hydroxylase and elongase enzymes, along with other enzymes in the lipid biosynthetic pathway, is likely necessary for high-level accumulation of specific HFAs in seed oil. nih.govresearchgate.net For example, studies have shown that expressing the castor bean FAH12 alone in transgenic plants often results in low levels of HFA accumulation, suggesting limitations in downstream processes like the incorporation of HFAs into TAGs. oup.comnih.govresearchgate.netcdnsciencepub.com Co-expression of the castor bean FAH12 with enzymes like diacylglycerol acyltransferase 2 (DGAT2), which is involved in TAG assembly and shows a preference for HFAs, can significantly increase HFA content. nih.govcdnsciencepub.com Similarly, co-expression of the castor FAH12 and the Lesquerella elongase LfKCS3 in Camelina sativa resulted in higher HFA content and restored oil content and seed viability, indicating that the elongase facilitates the flux of HFAs into TAG biosynthesis. researchgate.net

This suggests that the evolution of high HFA content in species like Ricinus and Physaria involved not only the emergence of novel enzyme activities (hydroxylation and specific elongation) but also the adaptation of other components of the lipid synthesis machinery to efficiently handle and store these unusual fatty acids.

Genetic Variability within Lesquerella and Physaria for Modified this compound Profiles

Genetic variability within the genera Lesquerella and Physaria is crucial for breeding efforts aimed at improving this compound content and modifying fatty acid profiles for various industrial applications. Physaria fendleri (formerly Lesquerella fendleri) is recognized as a promising industrial oilseed crop due to its high this compound content, typically ranging from 55% to 60% of the seed oil. usda.govnih.govmdpi.com

Studies assessing the genetic diversity within Physaria fendleri have revealed considerable variability in fatty acid composition, including this compound content. dbg.orgdbg.org Early assessments using bulk seed methods sometimes underestimated this variability, but analyses of individual seeds have shown a wider range of this compound percentages. dbg.org For instance, one study using a half-seed method detected plants with this compound values ranging from 36% to 74%, significantly higher than the average values previously reported. dbg.org This indicates that natural variation exists within the germplasm that can be exploited for breeding.

Different species within the Lesquerella and Physaria genera also exhibit variations in the types and proportions of hydroxy fatty acids they accumulate. nih.govwur.nl While P. fendleri is characterized by high this compound, other species may accumulate significant amounts of C18 hydroxy fatty acids like ricinoleic acid and densipolic acid (12-hydroxy-octadec-cis-9,15-dienoic acid), or other C20 HFAs like auricolic acid (14-hydroxyeicos-cis-11,17-dienoic acid). nih.govunl.eduwur.nlplos.orggenscript.com This interspecies variability provides a broader genetic pool for potential hybridization and genetic engineering approaches to tailor HFA profiles.

Efforts to modify the fatty acid profile of Physaria through genetic engineering have also demonstrated the potential to alter HFA composition. For example, introducing RNA interference sequences targeting genes involved in elongation (KCS18) and desaturation (FAD2, FAD3) in Lesquerella successfully increased the proportion of ricinoleic acid (C18:1OH) while reducing this compound (C20:1OH) and polyunsaturated fatty acids. usda.govnih.govmdpi.comresearchgate.netunl.edu This demonstrates that manipulating the expression of key enzymes can significantly alter the flux through the HFA biosynthetic pathway.

The genetic basis for high this compound content is likely complex, involving multiple genes. dbg.org Further genetic and genomic studies are needed to fully understand the inheritance of fatty acid traits and identify markers for efficient breeding selection. The availability of diverse germplasm collections and molecular markers facilitates the assessment of genetic diversity and the development of improved Physaria varieties with desirable oil profiles. dbg.orgplos.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying lesquerolic acid in plant samples?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to improve volatility. Quantification requires calibration curves with authentic standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can confirm hydroxyl group positioning and carbon chain length . For seed-specific analysis, single-seed oil extraction protocols coupled with high-performance liquid chromatography (HPLC) are used to minimize sample loss .

Q. What experimental protocols are optimal for extracting this compound from Lesquerella and Physaria seeds?

Soxhlet extraction using hexane or petroleum ether is standard for seed oils. However, seed maturity significantly impacts yield: immature seeds show lower this compound content (e.g., 28.3% in immature L. condensata vs. 40–55% in mature seeds) . Pre-extraction steps, such as freeze-drying and grinding, improve solvent penetration. Post-extraction, acid-catalyzed transesterification converts triglycerides to fatty acid methyl esters for GC analysis .

Q. What biosynthetic pathways produce this compound in Lesquerella species?

this compound (20:1-OH) biosynthesis involves hydroxylation of oleic acid (18:1) to ricinoleic acid (18:1-OH), followed by elongation to 20:1-OH via a fatty acid elongase (KCS family). In L. fendleri, this pathway is localized in the endoplasmic reticulum, with hydroxylation catalyzed by a cytochrome P450 enzyme (CYP77A4 homolog) . Radiolabeled precursor studies in developing embryos confirm elongation dominates over desaturation in most species .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound content across studies (e.g., 25.1% vs. 58.2% in L. fendleri)?

Variability arises from genetic diversity (e.g., Mexican L. fendleri accessions show 25.1–58.2% this compound), environmental factors (e.g., semi-arid vs. temperate climates), and seed maturity . Standardized protocols for seed harvest timing (post-dehiscence) and bulk density measurements (684–745 g/L) reduce experimental noise . Statistical models (e.g., ANOVA with post-hoc Tukey tests) should account for intraspecies variation .

Q. What genetic and transcriptomic factors influence this compound accumulation in Physaria species?

Transcriptome analysis of P. fendleri identifies key genes, including FAE1 (fatty acid elongase) and CYP77A (hydroxylase), which are upregulated during seed maturation . QTL mapping in breeding populations reveals loci linked to hydroxy fatty acid (HFA) synthesis. CRISPR/Cas9 knockout of competing pathways (e.g., desaturases) in L. auriculata increases this compound yield by 12% in preliminary trials .

Q. What experimental designs address challenges in metabolic flux analysis of this compound biosynthesis?

Pulse-chase experiments with 14C^{14}\text{C}-labeled oleic acid in developing embryos track precursor conversion rates. Compartmental modeling (e.g., using Software like OpenFlux) distinguishes elongation from hydroxylation fluxes . For in vitro enzyme assays, microsomal fractions from immature seeds (15–20 days post-anthesis) provide optimal activity .

Q. How do researchers validate the purity of this compound isolates in synthetic biology applications?

Ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) achieves >99% purity. Contaminants like densipolic acid (18:2-OH) are removed via silver-ion chromatography, exploiting differences in double bond affinity . Structural validation requires tandem MS/MS fragmentation (e.g., m/z 313 → 225 for this compound) and infrared spectroscopy (O-H stretch at 3400–3500 cm1^{-1}) .

Methodological Considerations

  • Data Reproducibility : Report seed accession numbers, growth conditions (e.g., USDA hardiness zones), and harvest dates to enable cross-study comparisons .
  • Statistical Rigor : Use multivariate analysis to disentangle genetic vs. environmental effects on HFA profiles .
  • Ethical Compliance : Adhere to the Nagoya Protocol for germplasm collection, especially for Mexican Lesquerella species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.